

# Bioequivalence of Generic Stavudine Formulations: A Comparative Analysis

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## Compound of Interest

Compound Name: Stavudine-d4

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A comprehensive review of a bioequivalence study comparing two generic formulations of stavudine with the innovator product, focusing on their pharmacokinetic profiles and the methodologies used for their assessment.

This guide provides a detailed comparison of the bioequivalence of two generic formulations of stavudine capsules against a reference product. The analysis is based on a randomized, crossover pharmacokinetic study conducted in healthy adult volunteers. While the initial search for studies utilizing a deuterated (d4) stavudine internal standard did not yield specific results, this guide leverages a well-documented study that employs a robust bioanalytical method for the determination of stavudine in plasma.

## Comparative Pharmacokinetic Data

The bioequivalence of two generic stavudine formulations (Aspen Stavudine® and Cipla Stavir®) was evaluated against the reference product. The key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), were determined to assess the rate and extent of drug absorption. The results are summarized in the table below.

Formulation	Administration	AUC (ng·h/mL) (Geometric Mean)	Cmax (ng/mL) (Geometric Mean)	Tmax (h) (Median)	90% Confidence Interval for AUC Ratio	90% Confidence Interval for Cmax Ratio
Aspen Stavudine ®	Intact Capsule	1385	585	0.75	92.8% - 111.2%	91.5% - 114.8%
Opened Capsule	1324	579	0.75			
Cipla Stavir®	Intact Capsule	1447	560	0.87	97.4% - 115.3%	89.9% - 111.8%
Opened Capsule	1438	614	0.53			

Data sourced from a study by Innes S, et al. (2011) which evaluated 30 mg stavudine capsules. The study found that both generic formulations met the regulatory criteria for bioequivalence.[1]

## Experimental Protocols

The presented data is based on a randomized, crossover pharmacokinetic study.[1] Below are the key aspects of the experimental methodology.

### Study Design

A randomized, two-way crossover study was conducted in 28 healthy, HIV-negative adult volunteers.[1] Participants were randomized to receive one of two generic stavudine preparations. They were further randomized to receive either an intact capsule or the contents of an opened capsule dispersed in water. After a one-week washout period, subjects were crossed over to the alternate formulation.[1]

### Dosing and Sample Collection

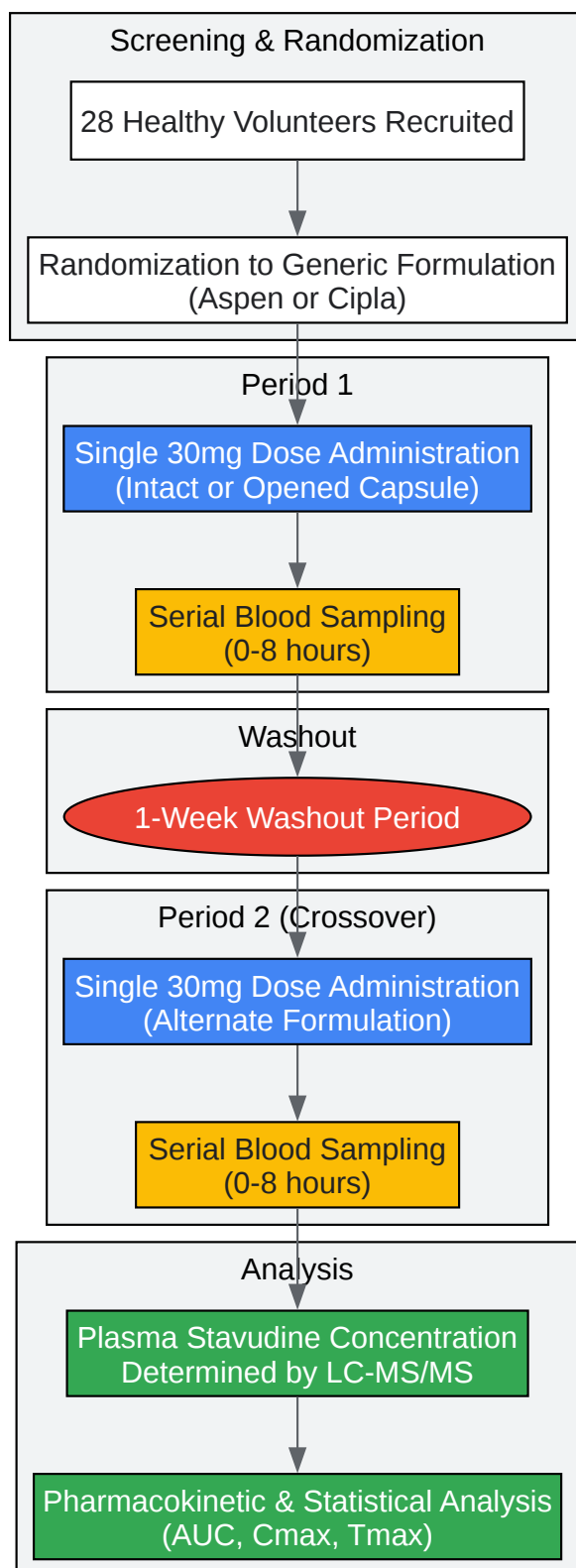
Participants received a single 30 mg dose of the assigned stavudine formulation.[1] Blood samples for pharmacokinetic analysis were collected at pre-dose, and at 15, 30, 45, 60, 90 minutes, and 2, 4, 6, and 8 hours post-dose.[1]

## Bioanalytical Method

Plasma concentrations of stavudine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2] The assay involved the precipitation of plasma proteins with acetonitrile containing an internal standard.[1] The supernatant was then injected into the LC-MS/MS system for analysis. The lower limit of quantification for stavudine in plasma was 20 ng/mL.[1]

## Experimental Workflow

The following diagram illustrates the workflow of the bioequivalence study.



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## Bioequivalence Study Workflow

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## References

- 1. Bioequivalence of dispersed stavudine: opened versus closed capsule dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioequivalence of dispersed stavudine: opened versus closed capsule dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
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